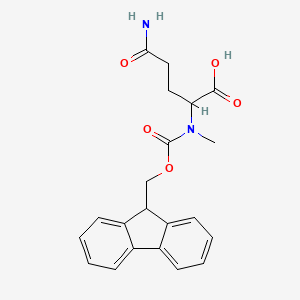
Fmoc-N-Me-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-Gln-OH, also known as (S)-2-((9H-fluoren-9-yl)methoxy)carbonyl(methyl)amino)-5-amino-5-oxopentanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The Fmoc group (fluorenylmethyloxycarbonyl) is a widely used protecting group for the amino function in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Gln-OH typically involves the protection of the amino group of glutamine with the Fmoc group. This can be achieved by reacting glutamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of glutamine to form the Fmoc-protected derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-Gln-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling: DCC and DMAP in tetrahydrofuran (THF) are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides with newly formed amide bonds .
Aplicaciones Científicas De Investigación
Fmoc-N-Me-Gln-OH is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-Gln-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group from unwanted reactions during the synthesis process. The protected amino acid can then be coupled with other amino acids to form peptides. The Fmoc group is subsequently removed using a base, allowing the free amino group to participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gln-OH: Similar to Fmoc-N-Me-Gln-OH but without the methyl group on the amino function.
Fmoc-Gln(Trt)-OH: Contains a trityl protecting group in addition to the Fmoc group.
Fmoc-3-Me-Gln(Xan)-OH: A derivative with a different protecting group.
Uniqueness
This compound is unique due to the presence of the methyl group on the amino function, which can influence the reactivity and properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26) |
Clave InChI |
RKLOXTAEGHPJPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Secuencia |
Q |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1513924.png)
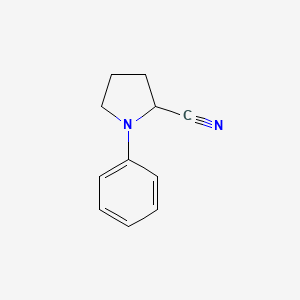
![1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1513927.png)
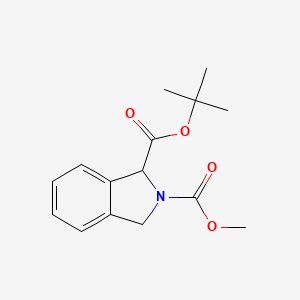
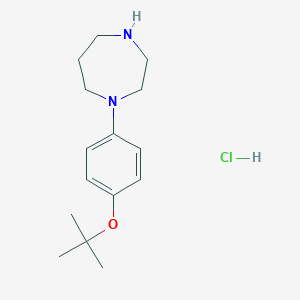
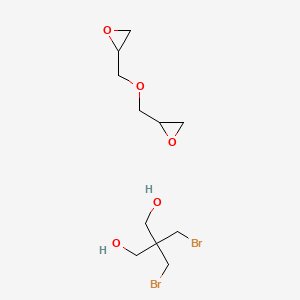
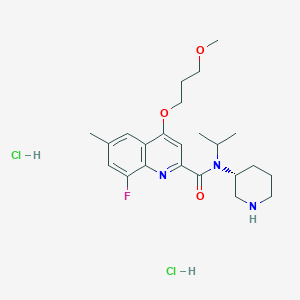
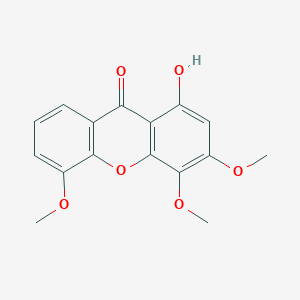
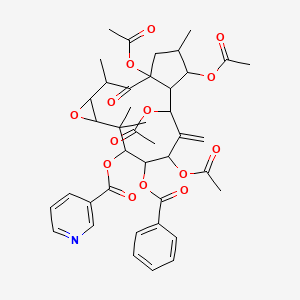
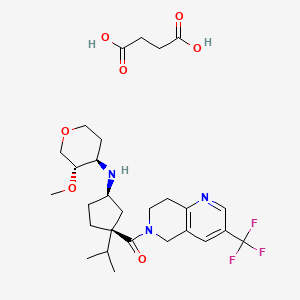
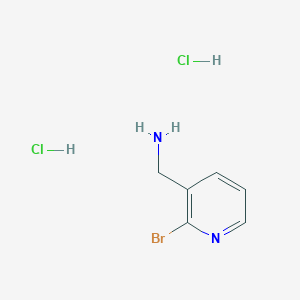
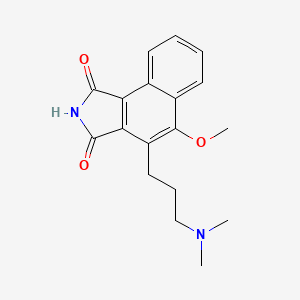
![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
![Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-](/img/structure/B1514012.png)
